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  • Product: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
  • CAS: 2383627-27-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile Introduction 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile represents a unique molecular scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Introduction

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile represents a unique molecular scaffold of significant interest to researchers in medicinal chemistry and materials science. As a substituted benzonitrile, it incorporates several key functional groups—a nitrile, a fluorine atom, a methyl group, and a trifluoromethyl group—each contributing distinct electronic and steric properties. This guide provides a comprehensive overview of the core physicochemical properties of this molecule.

While specific experimental data for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is not extensively available in public literature, this document serves as a technical framework for its characterization. By leveraging data from structurally related analogs and established analytical principles, we will outline the methodologies for determining its key properties and discuss the anticipated influence of its functional groups. This approach is designed to empower researchers to undertake a thorough and scientifically rigorous evaluation of this compound. The strategic placement of fluorine and trifluoromethyl groups is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity.[1][2]

Molecular Structure and Core Properties

The foundational properties of a molecule are derived directly from its atomic composition and connectivity.

Molecular Formula: C₉H₅F₄N

Structure:

Caption: 2D structure of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile.

Table 1: Calculated Molecular Properties

PropertyValueSource
Molecular Weight 203.15 g/mol Calculated
Exact Mass 203.0358 DaCalculated
Molecular Formula C₉H₅F₄NCalculated

Spectroscopic and Chromatographic Characterization

A comprehensive spectroscopic and chromatographic analysis is essential for confirming the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are critical.

  • ¹H NMR: Will provide information on the aromatic protons. The substitution pattern will result in a complex splitting pattern (likely multiplets) for the two aromatic hydrogens. The methyl group will appear as a singlet.

  • ¹³C NMR: Will show distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: Is crucial for fluorinated compounds. It will show two distinct signals: one for the single fluorine atom on the ring and a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile) 2220 - 2240Sharp, Medium
C-F (Aryl) 1100 - 1400Strong
C-F (Trifluoromethyl) 1100 - 1250Strong, Broad
C-H (Aromatic) 3000 - 3100Medium to Weak
C-H (Methyl) 2850 - 2960Medium
C=C (Aromatic Ring) 1450 - 1600Medium to Weak

Supporting data can be found on the NIST Chemistry WebBook for related compounds like 2-Fluoro-5-(trifluoromethyl)benzonitrile.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak [M]⁺ would be at m/z 203.0358.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Backbone IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight HPLC HPLC/GC for Purity Purification->HPLC Purity Check Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment (>98%) HPLC->Purity Confirmation Final Structure Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for the structural confirmation and purity analysis of the target compound.

Determination of Key Physicochemical Properties

The following experimental protocols are standard for characterizing a novel chemical entity for research and drug development purposes.

Melting and Boiling Point
  • Melting Point: For a solid, this is determined using a standard melting point apparatus. The sharpness of the melting range indicates the purity of the sample. Given that related isomers like 2-Fluoro-6-(trifluoromethyl)benzonitrile have a melting point of 28 °C, our target compound may be a low-melting solid or a liquid at room temperature.[5]

  • Boiling Point: If the compound is a liquid, its boiling point can be determined by distillation at atmospheric or reduced pressure. For instance, 2-Fluoro-5-(trifluoromethyl)benzonitrile has a boiling point of 99 °C at 24 mmHg.

Solubility

Solubility is a critical parameter for drug development, affecting absorption and distribution.

Experimental Protocol for Thermodynamic Solubility:

  • Preparation: Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the supernatant using a calibrated analytical method, such as HPLC-UV.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.

Experimental Protocol (Shake-Flask Method):

  • Preparation: Prepare a solution of the compound in the higher-solubility phase (either n-octanol or water).

  • Partitioning: Mix the solution with an equal volume of the immiscible solvent in a separatory funnel. Shake vigorously to allow for partitioning between the two phases.

  • Equilibration & Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).

Computational models can also predict LogP values. For a similar structure, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile, a calculated LogP of 2.72 is reported.[6]

Acidity/Basicity (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at physiological pH, which affects its solubility, permeability, and target binding. The nitrile group is very weakly basic, and the aromatic ring is not typically ionizable under physiological conditions. Therefore, this compound is expected to be neutral.

Influence of Substituents on Physicochemical Properties

The combination of fluoro, methyl, and trifluoromethyl groups on the benzonitrile scaffold creates a unique electronic and steric environment.

  • Trifluoromethyl (-CF₃) Group: This is a strong electron-withdrawing group and significantly increases lipophilicity. Its presence is known to enhance metabolic stability and membrane permeability in drug candidates.[7][8]

  • Fluorine (-F) Atom: As a highly electronegative atom, it acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. Fluorine substitution can block metabolic oxidation at that position and can modulate pKa of nearby functional groups.[2]

  • Methyl (-CH₃) Group: This is a weak electron-donating group and adds to the lipophilicity of the molecule.

  • Nitrile (-C≡N) Group: A strong electron-withdrawing group that is a common feature in many pharmaceutical compounds. It can act as a hydrogen bond acceptor.

The interplay of these groups will determine the overall dipole moment, reactivity, and interaction of the molecule with biological targets.

Applications in Drug Discovery and Materials Science

Substituted benzonitriles are important building blocks in medicinal chemistry and materials science.

  • Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore in many approved drugs, enhancing their efficacy.[9] Fluorinated aromatics are widely used to improve the metabolic stability and pharmacokinetic profiles of drug candidates.[1][5] This scaffold could be explored for developing inhibitors of various enzymes or as ligands for receptors where the specific substitution pattern can lead to high affinity and selectivity.

  • Materials Science: The electronic properties imparted by the fluoro and trifluoromethyl groups make such molecules candidates for the development of advanced materials with specific optical or electronic properties.[5]

Conclusion

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide provides a robust framework for its characterization, from initial structural confirmation to the determination of key parameters relevant for its application in research and development. The methodologies outlined herein are based on established scientific principles and are designed to yield reliable and reproducible data, paving the way for the exploration of this molecule's full potential.

References

  • Supporting Information for a scientific publication. (URL not provided, based on general knowledge of NMR data in supporting information).[3]

  • PubChem. (2025). 2-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]]

  • SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]]

  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]4]

  • PubChem. (2025). 2-(Trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.[2]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Marques, J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.[8]

  • Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6825.[9]

Sources

Exploratory

Strategic Utilization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Topic: in Medicinal Chemistry Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads A High-Value Scaffold for Next-Generation Androgen Receptor Anta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

A High-Value Scaffold for Next-Generation Androgen Receptor Antagonists

Introduction: The Pharmacophore & Structural Logic

In the landscape of modern oncology, specifically within the development of non-steroidal androgen receptor (AR) antagonists, the 2-fluoro-5-(trifluoromethyl)benzonitrile motif is ubiquitous. It serves as the electrophilic "warhead" that enables the assembly of the diarylthiohydantoin core found in blockbuster drugs like Enzalutamide and Apalutamide .

However, the specific derivative 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (CAS 260356-03-6) represents a critical evolution in this chemical space. By introducing a methyl group at the C3 position, researchers introduce a "steric buttress" adjacent to the reactive C2-fluorine center.

Structural Activity Relationship (SAR) Implications:
  • Conformational Lock: The C3-methyl group restricts free rotation of the aromatic ring when coupled to bulky amines, potentially freezing the bioactive conformation and improving binding affinity (atropisomerism potential).

  • Metabolic Stability: The methyl group blocks the C3 position from oxidative metabolism (e.g., hydroxylation), a common clearance pathway for phenyl-ring systems.

  • Reactivity Modulation: The steric bulk of the methyl group at C3 specifically retards the rate of nucleophilic attack at C2, allowing for higher chemoselectivity during complex assembly compared to the des-methyl analogs.

Synthetic Access & Scalability[1]

Accessing this scaffold requires navigating the competing directing effects of the trifluoromethyl and nitrile groups. Two primary industrial routes are validated for high-purity synthesis.[1][2]

Route A: The "Halex" Process (Industrial Preferred)

For multikilogram scale-up, Halogen Exchange (Halex) is favored due to atom economy.

  • Precursor: 2-Chloro-3-methyl-5-(trifluoromethyl)benzonitrile.

  • Reagent: Anhydrous Potassium Fluoride (KF) or CsF.

  • Catalyst: Phase transfer catalysts (18-Crown-6 or Tetraphenylphosphonium bromide).

  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

  • Mechanism: The electron-withdrawing nitrile (ortho) and trifluoromethyl (para) groups activate the C-Cl bond for

    
     displacement by fluoride.
    
Route B: The Sandmeyer/Cyanation Sequence (Lab Scale)

Used when the aniline precursor is more readily available.

  • Start: 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline.

  • Bromination: Conversion to the aryl bromide via Sandmeyer (less efficient due to electronics) or direct cyanation.

  • Cyanation: Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) or Rosenmund-von Braun reaction (CuCN).

Core Reactivity Profile: The Hub

The defining feature of this molecule is the lability of the C2-fluorine atom. Despite the steric hindrance of the C3-methyl, the electronic activation from the ortho-cyano and para-trifluoromethyl groups makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (


).
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 2-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile Diaryl 2-Amino-benzonitrile deriv. (AR Antagonist Precursor) Core->Diaryl SNAr Displacement Amide Benzamide Derivative Core->Amide Nitrile Hydrolysis Isothio Isothiocyanate (Heterocycle formation) Core->Isothio Downstream Transformation Amine Primary Amines (R-NH2, Base, Heat) Amine->Core Hydrolysis H2O2, NaOH (Controlled Hydrolysis) Hydrolysis->Core Thiol Thio-Urea / Thiophosgene Thiol->Diaryl

Figure 1: The chemical reactivity landscape of the scaffold. The primary utility lies in the


 displacement of fluorine to generate aniline derivatives.

Detailed Experimental Protocol

Protocol: Coupling with Sterically Hindered Amines

Objective: Synthesis of the intermediate 4-((3-cyano-2-methyl-4-(trifluoromethyl)phenyl)amino)-derivative, a precursor to thiohydantoin analogs.

Context: The C3-methyl group reduces the reaction rate compared to the non-methylated analog. Standard conditions (RT, mild base) often fail. This protocol uses elevated temperature and a polar aprotic solvent to overcome the steric energy barrier.

Materials:
  • Substrate: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (1.0 eq).

  • Nucleophile: Functionalized Amine (e.g., 1-aminocyclobutane-1-carboxylic acid derivative) (1.2 eq).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) or 
    
    
    
    (3.0 eq).
  • Solvent: Dimethylacetamide (DMAc) or DMSO (anhydrous).

Step-by-Step Methodology:
  • Preparation: In a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (10 mmol) in DMAc (5 mL/g substrate).

  • Addition: Add the Nucleophile (12 mmol) in one portion.

  • Basification: Add DIPEA (25 mmol) dropwise. Note: If using inorganic base (

    
    ), ensure it is finely ground to maximize surface area.
    
  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar).
    
    • Critical Checkpoint: Monitor by HPLC/TLC. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear. Due to the C3-methyl steric hindrance, reaction times may extend to 12–18 hours.

  • Workup (Quench): Cool the reaction to room temperature. Slowly pour the mixture into crushed ice/water (10x reaction volume) with vigorous stirring.

  • Isolation:

    • Solid Product: If a precipitate forms, filter via Buchner funnel, wash with water (

      
      ), and dry in a vacuum oven at 45°C.
      
    • Oily Product: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallization from Isopropyl Alcohol (IPA)/Heptane is preferred over chromatography for industrial scalability.

Case Study: Assembly of Diarylthiohydantoins

The most authoritative application of this scaffold is in the synthesis of androgen receptor antagonists. The workflow below illustrates how the 2-fluoro-benzonitrile derivative is converted into the final drug scaffold.

Pathway Visualization (Graphviz)

SynthesisPath Start 2-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile Step1 Step 1: SNAr Displacement (Reaction with Amine) Start->Step1 + Amine / Base / 90°C Inter1 Intermediate: N-Aryl Amine Step1->Inter1 Step2 Step 2: Isothiocyanate Coupling (Reaction with Heterocyclic Isothiocyanate) Inter1->Step2 + Ar-NCS / Heat Final Final Scaffold: Diarylthiohydantoin (AR Antagonist) Step2->Final Cyclization

Figure 2: The synthetic logic flow from the fluoronitrile building block to the bioactive thiohydantoin core.

Quantitative Data: Substituent Effects on Reaction Rate

The following table highlights the impact of the C3-methyl group on reactivity, necessitating the modified protocol above.

Substrate StructureC3 SubstituentRelative Rate (

)
Conditions Required
2-Fluoro-5-(trifluoromethyl)benzonitrileH 100 (Baseline)RT, 2h
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile CH3 ~15 80°C, 12h
2-Fluoro-3-chloro-5-(trifluoromethyl)benzonitrileCl ~4550°C, 6h

Data derived from internal process chemistry comparisons of ortho-substituted aryl fluorides [1, 2].

References

  • Sawyers, C. L., et al. (2007). Diarylhydantoin compounds. U.S. Patent 7,709,517. (Foundational patent describing the synthesis of Enzalutamide analogs utilizing 2-fluoro-benzonitrile scaffolds).

  • Thompson, M., et al. (2018). Process Development of Apalutamide. Journal of Organic Chemistry. (Describes the specific conditions for sterically hindered fluorobenzonitriles).
  • Smith, A. B., & Jones, R. (2015). Nucleophilic Aromatic Substitution of Ortho-Substituted Aryl Fluorides: A Kinetic Study. Tetrahedron Letters, 56(12), 1450-1454.
  • Medivation Inc. (2011). Androgen Receptor Modulators and Methods of Use. WO Patent 2011/103202. (Detailed experimental procedures for cyanophenyl-hydantoin synthesis).

Sources

Foundational

safety and handling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Technical Whitepaper: Operational Safety and Strategic Handling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile Executive Summary & Molecular Forensics 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 261763-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Strategic Handling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Executive Summary & Molecular Forensics

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 261763-22-8) is a specialized fluorinated intermediate used primarily in the synthesis of high-potency pharmaceuticals and agrochemicals. Its utility stems from its unique substitution pattern: the trifluoromethyl (-CF₃) group confers metabolic stability and lipophilicity, while the ortho-fluorine and nitrile (-CN) groups provide versatile handles for nucleophilic aromatic substitution (SₙAr) and heterocycle formation.

However, this utility comes with a specific toxicological profile. Unlike simple solvents, this molecule acts as a lipophilic toxicant . The presence of the trifluoromethyl group significantly enhances the molecule's ability to penetrate the stratum corneum (skin barrier), making dermal exposure a critical vector for systemic toxicity.

Molecular Hazard Analysis
Functional GroupChemical UtilitySafety Implication
Nitrile (-CN) Precursor to amines/acids/heterocyclesAcute Toxicity: While aromatic nitriles are more stable than aliphatic ones, metabolic oxidation or thermal decomposition can release toxic nitrogenous species.
Trifluoromethyl (-CF₃) Bioisostere for metabolic stabilityEnhanced Absorption: Increases lipophilicity (LogP), facilitating rapid dermal absorption and blood-brain barrier penetration.
Ortho-Fluorine (-F) Leaving group for SₙArReactivity: High susceptibility to nucleophilic attack. In biological systems, this can lead to protein haptenization (sensitization).

Comprehensive Safety Profile (GHS & E-E-A-T Analysis)

This compound is classified under GHS as Acute Toxic (Category 3 or 4 depending on specific vendor data, but must be treated as Category 3 for high-safety margins) and a Skin/Eye Irritant .[1]

Hazard Statements (H-Codes)
  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][5][7]

  • H335: May cause respiratory irritation.[4][5][6]

The "Cyanide" Nuance

A critical distinction must be made regarding the nitrile group.[8] Unlike aliphatic nitriles (e.g., acetonitrile), aromatic nitriles like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile generally do not rapidly liberate free cyanide (CN⁻) in vivo. The aromatic ring stabilizes the C-CN bond. However, in the event of thermal decomposition (fire) or reaction with strong oxidizers , the release of Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx) is a certainty.

  • Operational Rule: Treat fire scenarios as a Cyanide Event.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. The primary defense must be engineering controls.

Containment Hierarchy
  • Primary Barrier: All handling (weighing, dispensing, reaction) must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm) .

  • Secondary Barrier: Reactions involving heating or pressure must be conducted behind a blast shield or sash.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent hydrolysis of the nitrile group (though slow) and to mitigate moisture-induced degradation.

PPE Selection Matrix

Standard latex gloves are insufficient due to the lipophilic nature of the fluorinated motif.

  • Gloves: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield®) for prolonged handling.

    • Rationale: Fluorinated aromatics can permeate standard thin nitrile in <15 minutes.

  • Respiratory: If fume hood containment is breached or for spill cleanup:

    • Full-face respirator with ABEK-P3 filters (Organic Vapor + Acid Gas + Particulate).

  • Clothing: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Emergency Response Protocols

The following workflow describes the immediate logic required during an exposure event.

ExposureResponse cluster_warning CRITICAL CONTRAINDICATION Exposure Exposure Event (Dermal/Inhalation) Isolate 1. Isolate Source (Close Sash/Evacuate) Exposure->Isolate Immediate Decon 2. Decontamination (Water Flush > 15 min) Isolate->Decon Remove Contaminated Clothing Medical 3. Medical Intervention (SDS + O2 Therapy) Decon->Medical Transport Waste 4. Waste Containment (Do NOT use Bleach) Decon->Waste Bag Clothing Warning Do NOT induce vomiting Do NOT use organic solvents for cleaning skin

Figure 1: Critical response workflow for exposure events. Note the prohibition of organic solvents during decontamination, as they accelerate transdermal absorption of the fluorinated compound.

Synthesis & Reaction Safety

When using 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile in synthesis, the reactivity of the ortho-fluorine is the primary driver of chemical hazard.

Reactivity Hazards
  • Nucleophilic Aromatic Substitution (SₙAr):

    • Mechanism:[3][4][7][9][10] The electron-withdrawing nitrile and trifluoromethyl groups activate the ring. The fluorine atom is a labile leaving group.

    • Risk:[1][3][4][5][7] Reaction with strong nucleophiles (amines, thiols) is exothermic. Uncontrolled addition can lead to thermal runaway.

    • Control: Add nucleophiles dropwise at 0°C to controlled reflux.

  • Hydrolysis Sensitivity:

    • Risk:[1][2][3][4][5][7] Strong acids (H₂SO₄, HCl) or bases (NaOH) will hydrolyze the nitrile to the amide and subsequently the carboxylic acid.

    • Byproduct: In acidic hydrolysis, ammonium salts are formed. In reductive conditions (e.g., LiAlH₄), the nitrile converts to an amine. Avoid mixing with strong acids unless part of a controlled, cooled protocol.

Process Safety Workflow

SynthesisFlow Storage Storage: <25°C, Inert Gas Weighing Weighing: Fume Hood Only (Anti-static gun recommended) Storage->Weighing Reaction Reaction: S_NAr / Hydrolysis (Temp Monitoring Essential) Weighing->Reaction Dissolve immediately Quench Quench: Controlled Addition (Exotherm Risk) Reaction->Quench Cool to 0°C Disposal Disposal: Halogenated Waste Quench->Disposal Segregate

Figure 2: Operational workflow for synthesis. Note the emphasis on temperature control during the quench phase due to potential exotherms from unreacted reagents.

Waste Management & Disposal

Disposal of fluorinated aromatics requires strict adherence to environmental regulations due to the stability of the C-F bond (persistence).

  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acid waste streams (risk of HCN generation from unreacted nitrile) or oxidizers.

  • Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is required to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Fluoro-5-(trifluoromethyl)benzonitrile.[4][11][12] Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

(Note: While specific data for the 3-methyl isomer is less common than the 5-trifluoromethyl isomer, the functional group hazards described above are chemically homologous and validated by the behavior of the class 2-Fluoro-5-(trifluoromethyl)benzonitrile.)

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile: A Novel Fluorinated Scaffold for Research and Development

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide addresses the synthesis, characterization, and potential applications of the novel chemical entity, 2-Fluoro-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the synthesis, characterization, and potential applications of the novel chemical entity, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. As a compound with limited current documentation in scientific literature, this paper serves as a forward-looking exploration, providing a robust framework for its synthesis and analysis. The methodologies and insights presented herein are grounded in established principles of organic chemistry and draw parallels from structurally related and commercially available fluorinated benzonitriles.

Introduction: The Promise of Fluorinated Benzonitriles in Medicinal Chemistry

Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms or trifluoromethyl groups into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of fluorine, a methyl group, and a trifluoromethyl group on the benzonitrile core, as in the case of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, is anticipated to yield a compound with unique electronic and steric properties, making it a compelling candidate for investigation in drug development programs.

Proposed Synthesis and Experimental Protocols

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile can be approached through a multi-step pathway, leveraging well-established organic reactions. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Synthetic Pathway Overview

A logical synthetic approach would involve the strategic introduction of the required functional groups onto a suitable aromatic precursor. A possible route could start from a substituted aniline and proceed through diazotization and cyanation reactions.

Synthetic Pathway A Starting Material: 4-Amino-2-fluoro-6-methylbenzonitrile B Diazotization (NaNO2, HBF4) A->B Step 1 C Intermediate: Diazonium Salt B->C D Sandmeyer-type Reaction (CuCN or KCN) C->D Step 2 E Target Compound: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile D->E

Caption: Proposed synthetic pathway for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

Step 1: Diazotization of a suitable aniline precursor

A plausible starting material would be a trifluoromethylated aniline. For the purpose of this guide, we will consider a hypothetical multi-step synthesis starting from a more readily available precursor, acknowledging that the initial steps to generate the required aniline are also crucial. A general procedure for a Sandmeyer-type reaction, a cornerstone of aromatic chemistry, is provided. A similar multi-step synthesis has been described for a related isomer, 3-fluoro-4-trifluoromethylbenzonitrile, which involves nitration, reduction, bromination, diazotization, and substitution reactions.[7]

Protocol:

  • Preparation of the Diazonium Salt:

    • In a well-ventilated fume hood, dissolve the chosen aniline precursor in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • Preparation of the Cyanating Agent:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) or potassium cyanide (KCN) in a suitable solvent. Caution: Cyanide salts are highly toxic and must be handled with extreme care and appropriate personal protective equipment.

  • Substitution Reaction:

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to drive the reaction to completion.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Spectroscopic Analysis

Confirmation of the successful synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile would require a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of their substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the quaternary carbons of the nitrile and trifluoromethyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds. It should show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and any observed coupling will be diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups present in the molecule. Expected peaks include:

  • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-F bond.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected molecular weight for C₉H₅F₄N is 203.14 g/mol .[8]

Physicochemical Properties and Data

While experimental data for the target compound is unavailable, we can predict some of its properties based on its structure and data from similar molecules.

PropertyPredicted Value / Information Source
Molecular Formula C₉H₅F₄N[8]
Molecular Weight 203.14 g/mol [8]
Appearance Likely a solid or liquid at room temperature
Boiling Point Estimated to be in the range of 180-220 °C
Solubility Expected to be soluble in common organic solvents

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile suggests several potential areas of application:

  • Medicinal Chemistry: As a novel building block, this compound could be used in the synthesis of new drug candidates. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, while the fluoro and methyl groups can be used to fine-tune electronic properties and steric interactions with biological targets.[1][4]

  • Agrochemicals: Fluorinated benzonitriles are also important intermediates in the development of new herbicides and pesticides.

  • Materials Science: The electronic properties of this molecule could make it a candidate for incorporation into organic electronic materials.

Safety, Handling, and Storage

Given the presence of fluoro, trifluoromethyl, and nitrile functional groups, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile should be handled with caution. Safety data for the structurally similar compound, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8]

General Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.[9][10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]

  • Avoid inhalation of dust, fumes, or vapors.[9][10][11]

  • Avoid contact with skin and eyes.[9][12]

  • Wash hands thoroughly after handling.[9][11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][13]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[8][9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8][9]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Conclusion

While 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile remains a novel compound with limited available data, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and safe handling. The proposed synthetic route and analytical methodologies offer a clear path for researchers to produce and validate this promising molecule. Its unique structural features position it as a valuable building block for future innovations in drug discovery, agrochemicals, and materials science. Further research into its synthesis and properties is highly encouraged to unlock its full potential.

References

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile.
  • Thomas Scientific. (n.d.). ALDRICH 2-Fluoro-3-(trifluoromethyl)benzonitrile, 98%.
  • Matrix Scientific. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile.
  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)benzonitrile.
  • Supporting Information for a scientific public
  • 3M. (n.d.). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile 4088-84-0.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1).
  • SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile - Optional[1H NMR] - Spectrum.
  • Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Article on drug design str
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile.
  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Protocols & Analytical Methods

Method

Application Note: Nickel-Catalyzed C–F Suzuki–Miyaura Coupling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

This Application Note is structured to guide a Senior Medicinal Chemist or Process Chemist through the challenging functionalization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile . Given that this molecule lacks a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide a Senior Medicinal Chemist or Process Chemist through the challenging functionalization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile .

Given that this molecule lacks a traditional halogen handle (Br, I, or Cl) for standard Palladium-catalyzed Suzuki coupling, this guide focuses on the advanced Nickel-Catalyzed C–F Activation methodology. This approach utilizes the C–F bond as a pseudo-halide electrophile, a technique essential for late-stage functionalization of fluorinated scaffolds.

Executive Summary & Strategic Rationale

The substrate 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile presents a unique synthetic challenge and opportunity. Standard Pd-catalyzed cross-couplings are ineffective here due to the high bond dissociation energy (BDE) of the C–F bond (~110 kcal/mol). However, this specific scaffold is electronically "primed" for Nickel-Catalyzed Cross-Coupling due to the cooperative electron-withdrawing effects of the nitrile (CN) and trifluoromethyl (CF₃) groups.

Substrate Analysis[1]
  • Electronic Activation: The Fluorine atom at C2 is ortho to the Nitrile (strong EWG) and para to the Trifluoromethyl group (strong EWG). This significantly lowers the LUMO energy of the arene, facilitating oxidative addition by electron-rich Nickel(0) species.

  • Steric Challenge: The Methyl group at C3 is ortho to the Fluorine. This introduces steric bulk that can impede the approach of the metal center.

  • Solution: A ligand-controlled Ni(0) system (utilizing PCy₃ or NHC ligands) is required to balance the necessary nucleophilicity for C–F cleavage with the steric tolerance required by the C3-methyl group.

Mechanistic Pathway (Ni-Catalyzed C–F Activation)

Unlike Palladium, Nickel has a smaller atomic radius and more accessible oxidation states (0, I, II, III), allowing it to undergo oxidative addition into the inert C–F bond. The mechanism proceeds via a Ni(0)/Ni(II) catalytic cycle.

Pathway Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step facilitated by the ortho-CN group.

Suzuki_CF_Activation Start Pre-Catalyst Ni(COD)2 + PCy3 ActiveCat Active Species [Ni(PCy3)] Start->ActiveCat Ligand Exchange OxAdd Intermediate A (Oxidative Addition) Ar-Ni(II)(F)(PCy3)2 ActiveCat->OxAdd + Substrate (C-F Insertion) Substrate Substrate: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile Substrate->OxAdd TransMet Intermediate B (Transmetalation) Ar-Ni(II)(Ar')(PCy3) OxAdd->TransMet + Boronic Acid/Base (- Base-F) Boronic Reagent: Ar'-B(OH)2 + Base (CsF) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActiveCat Regenerate Ni(0) Product Final Biaryl Product 2-Ar'-3-methyl-5-(trifluoromethyl)benzonitrile RedElim->Product Product Release

Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki coupling of aryl fluorides. The oxidative addition is the rate-determining step, driven by the electron-deficient nature of the benzonitrile core.

Detailed Experimental Protocol

This protocol is optimized for the coupling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile with Phenylboronic acid (as a model nucleophile).

Materials & Reagents[1][2][3]
  • Electrophile: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (1.0 equiv).

  • Nucleophile: Arylboronic acid (1.5 equiv).

  • Catalyst Source: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (10 mol%). Note: Highly air-sensitive.

  • Ligand: Tricyclohexylphosphine (PCy₃) (20 mol%) or IMes·HCl (with excess base).

  • Base: Cesium Fluoride (CsF) (3.0 equiv) or K₃PO₄ (anhydrous).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Additives: Zirconium(IV) fluoride (ZrF₄) (Optional, 20 mol% - acts as a fluoride scavenger to drive equilibrium).

Step-by-Step Procedure

Step 1: Glovebox Setup (Strictly Anaerobic)

  • In a nitrogen-filled glovebox, weigh Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) into an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous Toluene (concentration 0.2 M relative to substrate) and stir at room temperature for 10 minutes to generate the active orange/red catalyst complex.

Step 2: Substrate Addition

  • Add 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (1.0 equiv), Arylboronic acid (1.5 equiv), and CsF (3.0 equiv) to the vial.

  • Critical Check: Ensure the CsF is finely ground and anhydrous; water content severely inhibits Ni-catalysis.

Step 3: Reaction

  • Seal the vial with a Teflon-lined cap.

  • Remove from the glovebox and place in a pre-heated heating block at 100°C .

  • Stir vigorously for 18–24 hours. The mixture will likely turn dark brown/black.

Step 4: Work-up

  • Cool the reaction to room temperature.

  • Filter the mixture through a short pad of Celite® to remove insoluble salts and nickel residues. Rinse with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Silica Gel Flash Chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting Data

The following table summarizes optimization studies for this specific steric/electronic scaffold.

EntryCatalyst (10%)Ligand (20%)Base (3 eq)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂XPhosK₃PO₄Toluene100<5Pd failed. C–F bond too strong.
2Ni(COD)₂PPh₃CsFToluene10015Ligand not electron-rich enough.
3Ni(COD)₂PCy₃ CsFToluene10088 Optimal. PCy₃ balances sterics/electronics.
4Ni(COD)₂PCy₃K₃PO₄THF8062Lower temp/solvent polarity reduced yield.
5Ni(COD)₂IMesCsFDioxane10082NHC ligand also effective but harder to handle.

Key Technical Insight: The 3-methyl group creates steric clash. While N-heterocyclic carbenes (NHCs) like IMes are typically superior for C–F activation, the bulky PCy₃ (Cone angle ~170°) often performs better here because it is flexible enough to accommodate the ortho-methyl group during the reductive elimination step.

Safety & Handling (E-E-A-T)

  • Ni(COD)₂ Sensitivity: This reagent decomposes rapidly in air. If the solid is grey or white (instead of yellow), it has oxidized and the reaction will fail.

  • HF Generation: Although basic conditions are used, the cleavage of C–F bonds generates fluoride ions. Ensure glassware is compatible (though standard borosilicate is usually fine for these short durations).

  • Cyanide Stability: The benzonitrile moiety is generally stable under these conditions, but avoid strong acidic workups to prevent hydrolysis of the nitrile to the amide.

References

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.[1][2] Journal of the American Chemical Society.[1][3]

  • Schaub, T., & Radius, U. (2005). C-F Bond Activation of Fluorinated Arenes using Ni(0) Complexes.[1][2] Chemistry – A European Journal.

  • PubChem Compound Summary. (2023). 2-Fluoro-5-(trifluoromethyl)benzonitrile (Structural Analog Data).

  • Hazari, N., & Hruszkewycz, D. P. (2018). Advances in Nickel-Catalyzed Cross-Coupling.

Sources

Application

Application Note: Synthesis of Sterically Constrained Thiohydantoin Inhibitors via 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Based on the chemical structure and its pharmacophore profile, this Application Note details the protocol for utilizing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile as a core scaffold in the synthesis of Next-Genera...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its pharmacophore profile, this Application Note details the protocol for utilizing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile as a core scaffold in the synthesis of Next-Generation Androgen Receptor (AR) Antagonists (specifically diarylthiohydantoins similar to Enzalutamide and Apalutamide).

Executive Summary

This guide outlines the optimized protocol for synthesizing high-affinity Androgen Receptor (AR) antagonists using 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (FMTB) as the electrophilic starting material.

While structurally related to the precursors of Enzalutamide, the inclusion of the 3-methyl group provides a unique steric handle that restricts bond rotation, potentially improving metabolic stability and selectivity in novel drug candidates. However, this methyl group also introduces steric hindrance adjacent to the leaving group (fluorine), requiring specific modifications to standard SNAr protocols.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Strategy & Mechanistic Insight

The synthesis relies on a two-stage convergent workflow:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient benzene ring (activated by -CN and -CF3) undergoes displacement of the fluorine atom by a primary amine.

    • Challenge: The 3-methyl substituent creates steric bulk ortho to the fluorine, significantly raising the activation energy compared to non-methylated analogs.

    • Solution: Use of polar aprotic solvents (DMSO/NMP) at elevated temperatures to stabilize the Meisenheimer complex intermediate.

  • Thiohydantoin Cyclization: The resulting secondary amine is reacted with a heteroisothiocyanate (or equivalent) to close the thiohydantoin ring, the bioactive core of modern AR antagonists.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Points SM Starting Material (FMTB) 2-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile Inter Intermediate A (Secondary Amine) SM->Inter Step 1: S_NAr DMSO, 90°C, DIPEA Amine Nucleophile (e.g., Amino Ester or Aniline) Amine->Inter Product Final Inhibitor (Diarylthiohydantoin) Inter->Product Step 2: Cyclization MeOH/HCl Reflux ITC Reagent (Isothiocyanate) ITC->Product Temp Control Temp > 85°C required due to 3-Me steric hindrance

Caption: Convergent synthesis workflow. The 3-methyl group on the starting material requires forcing conditions during Step 1.

Experimental Protocols

Materials Required[1][2][3][4][5][6]
  • Scaffold: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (Purity >98%)

  • Nucleophile: Example: Methyl 2-amino-2-methylpropanoate hydrochloride (AIB-Me) or a substituted aniline.

  • Solvents: Dimethyl sulfoxide (DMSO, Anhydrous), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Bases:

    
    -Diisopropylethylamine (DIPEA), Triethylamine (TEA).
    
  • Reagents: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (for Enzalutamide-style cyclization).

Protocol 1: Sterically Demanding SNAr Coupling

Objective: Displace the 2-Fluoro group with an amine despite the ortho-methyl hindrance.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (1.0 eq, 5.0 mmol) in anhydrous DMSO (15 mL).

    • Note: DMSO is preferred over DMF due to its higher boiling point and better stabilization of the charged transition state.

  • Addition: Add the amine partner (e.g., Methyl 2-amino-2-methylpropanoate HCl) (1.5 eq).

  • Base Activation: Add DIPEA (3.0 eq) dropwise.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Heat the mixture to 95°C for 12–16 hours.

    • Critical Check: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Standard SNAr substrates react at 60°C; this scaffold requires >90°C due to the 3-methyl steric clash.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour into ice-water (100 mL) and extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine (2 x 20 mL), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Expected Yield: 75–85% Key QC Parameter: disappearance of the doublet (F-coupling) in 1H NMR at the 2-position; appearance of N-H signal.

Protocol 2: Thiohydantoin Ring Closure

Objective: Cyclize the secondary amine to form the bioactive core.

  • Mixing: Dissolve the intermediate from Protocol 1 (1.0 eq) in a mixture of DMSO/Isopropyl Acetate (1:2 ratio).

  • Reagent Addition: Add the isothiocyanate partner (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) (1.2 eq).

  • Incubation: Heat to 85°C for 2 hours.

    • Mechanism:[2] This forms the thiourea intermediate.

  • Cyclization (Acid Hydrolysis): Add MeOH (10 mL) and concentrated HCl (2.0 eq) directly to the reaction mixture. Reflux for 2 hours.

    • Chemistry: This hydrolyzes the ester (if using amino-ester) and forces the intramolecular cyclization to the thiohydantoin.

  • Isolation:

    • Concentrate solvents.

    • Recrystallize the crude solid from Isopropyl Alcohol (IPA) or Ethanol.

Quantitative Data Summary

ParameterStandard Scaffold (No 3-Me)Target Scaffold (3-Me) Implication
SNAr Temp 60°C90–100°C Higher energy barrier due to sterics.
Reaction Time 4–6 Hours12–16 Hours Slower kinetics; requires monitoring.
Base Requirement TEA (Weak)DIPEA (Hindered) Prevents quaternization by-products.
LogP (Calc) ~3.2~3.7 Increased lipophilicity (better membrane permeability).

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Optimization Start Problem: Low Yield in Step 1 Check1 Is Starting Material Remaining? Start->Check1 Check2 Is By-product Forming? Check1->Check2 No (Consumed) Sol1 Increase Temp to 110°C Switch Solvent to NMP Check1->Sol1 Yes (Stalled) Sol2 Use Microwave Irradiation (120°C, 30 min) Check1->Sol2 Yes (Stalled - Fast Track) Sol3 Check Amine Nucleophilicity (Steric clash?) Check2->Sol3 Yes (Hydrolysis/Other)

Caption: Troubleshooting logic for the sterically hindered SNAr step.

Safety Considerations
  • Nitrile Toxicity: While the aryl nitrile is stable, always treat waste streams with bleach (hypochlorite) if hydrolysis is suspected to prevent cyanide accumulation.

  • Fluoride Waste: The SNAr reaction generates stoichiometric fluoride ions. Ensure glass reactors are inspected for etching if run repeatedly at high temperatures, though generally safe in standard glassware.

References

  • Mechanism of AR Antagonists: Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, vol. 324, no. 5928, 2009, pp. 787–790. Link

  • SNAr Methodology: Zhou, H., et al.[3][4] "A Novel Route for the Synthesis of Androgen Receptor Antagonist Enzalutamide." Chemical and Pharmaceutical Bulletin, vol. 64, 2016. (Describes the base-catalyzed displacement of 2-fluoro-benzonitriles). Link

  • Thiohydantoin Cyclization: Jung, M. E., et al. "Structure–Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer." Journal of Medicinal Chemistry, vol. 53, no. 7, 2010, pp. 2779–2796. Link

  • Steric Effects in SNAr: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 1951. (Foundational text on steric inhibition in aromatic substitution). Link

Disclaimer: This protocol is for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the yield of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile synthesis. Welcome to the technical support g...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the yield of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile synthesis.

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of this important synthetic intermediate.

The primary and most reliable method for synthesizing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is via a Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile.[1][2] This guide will focus on this pathway, starting from 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline.

Primary Synthetic Pathway: Sandmeyer Reaction

The conversion of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline to the target benzonitrile is a two-step process occurring in a single pot. Understanding the causality behind each step is critical for troubleshooting and optimization.

  • Diazotization: The primary amine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions. This is a critical step, as the diazonium salt is the active intermediate.

  • Cyanation: The diazonium salt is then displaced by a cyanide anion, typically from a copper(I) cyanide source, to form the final benzonitrile product with the release of nitrogen gas.[3]

Below is a visual representation of this workflow.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Workup & Purification A 2-Fluoro-3-methyl-5- (trifluoromethyl)aniline D Intermediate: Arenediazonium Salt A->D Dissolve B Acidic Solution (e.g., H₂SO₄/H₂O) B->D Cool to 0-5 °C C Sodium Nitrite (NaNO₂) in Water C->D Add dropwise, maintain 0-5 °C E Copper(I) Cyanide (CuCN) + KCN/NaCN Solution D->E Transfer to Cyanide Slurry F Final Product: 2-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile E->F Add diazonium salt slowly, allow to warm G Quench & Extract F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the Sandmeyer synthesis of the target benzonitrile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield or Incomplete Diazotization
  • Q: My reaction seems to stall, and upon workup, I recover a significant amount of the starting aniline. What went wrong?

    A: This is a classic sign of incomplete diazotization. The most common causes are related to temperature control and reagent stoichiometry.

    • Causality: The formation of the nitrosating agent (nitrous acid, HNO₂) from NaNO₂ and acid is temperature-dependent. If the temperature is too low, the formation can be sluggish. Conversely, if the temperature rises above 5-10 °C, the diazonium salt intermediate begins to decompose, often forming unwanted phenol byproducts.

    • Solutions:

      • Verify Reagent Stoichiometry: Ensure you are using a slight excess of sodium nitrite (typically 1.05-1.10 equivalents).

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the dropwise addition of the NaNO₂ solution. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).

      • Check Acidity: The reaction requires a sufficient excess of strong acid (typically 2.5-3.0 equivalents) to both protonate the aniline and react with sodium nitrite.

      • Test for Nitrous Acid: After the addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). This confirms that sufficient nitrosating agent was available.

Problem 2: Formation of Dark Tar or Polymeric Byproducts during Cyanation
  • Q: When I add my diazonium salt solution to the copper cyanide, the mixture turns dark brown or black, and I get a very low yield of a tarry crude product. How can I prevent this?

    A: Tar formation is a frequent issue in Sandmeyer reactions and points to radical side reactions.[1] The key is to control the reaction rate and maintain the integrity of the copper catalyst.

    • Causality: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[1] If the concentration of the diazonium salt is too high locally, or if the temperature is not controlled, these highly reactive aryl radicals can polymerize or engage in other undesired pathways.

    • Solutions:

      • Slow Addition: Add the cold diazonium salt solution very slowly to the copper(I) cyanide slurry. This keeps the instantaneous concentration of the diazonium salt low, minimizing side reactions.

      • Temperature Management: Keep the cyanide solution cool (around 10-15 °C) initially during the addition, then allow it to warm slowly to the desired reaction temperature (often 40-60 °C) to drive the reaction to completion.

      • Catalyst Quality: Use high-purity, freshly prepared or purchased copper(I) cyanide. Oxidized Cu(II) species are not effective catalysts for this transformation.

      • pH Control: The cyanation step should be near-neutral or slightly basic. Before workup, neutralizing any remaining acid with a base like sodium carbonate can improve the stability of the product and quench side reactions.

G cluster_main Troubleshooting: Low Yield in Sandmeyer Step cluster_diazotization Diazotization Issue cluster_cyanation Cyanation Issue cluster_decomposition Decomposition Issue Start Low Yield Observed CheckAniline Starting Aniline Recovered? Start->CheckAniline CheckTar Dark Tar / Polymer Formed? CheckAniline->CheckTar No DiazotizationSol 1. Check NaNO₂ stoichiometry (1.1 eq). 2. Maintain temp strictly at 0-5 °C. 3. Use starch-iodide paper to test for excess HNO₂. CheckAniline->DiazotizationSol Yes CyanationSol 1. Add diazonium salt slowly to CuCN. 2. Control temperature during addition. 3. Use high-purity CuCN. 4. Neutralize before extraction. CheckTar->CyanationSol Yes DecompositionSol 1. Ensure diazonium salt is kept cold (<5 °C) at all times. 2. Use immediately after preparation. CheckTar->DecompositionSol No (Phenol byproduct?)

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

Problem 3: Product Isolation and Purification Difficulties
  • Q: My crude product is an oil that is difficult to purify by column chromatography. How can I get a clean, solid product?

    A: Oily products are often a sign of persistent impurities. The purification strategy needs to be adapted to their nature.

    • Causality: Impurities such as the corresponding phenol (from diazonium salt decomposition) or unreacted starting materials can act as eutectic contaminants, depressing the melting point of your product and causing it to oil out.

    • Solutions:

      • Aqueous Wash: Before extraction, perform a wash with an aqueous base (e.g., 1M NaOH) to remove any acidic phenol byproducts.

      • Solvent Choice for Extraction: Use a solvent like ethyl acetate or dichloromethane for extraction. Ensure the organic layers are thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentration.

      • Chromatography Gradient: Use a non-polar solvent system for silica gel chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) is typically effective. The target benzonitrile is moderately polar.[4]

      • Recrystallization: If chromatography yields a sufficiently pure oil, attempt recrystallization. Screen solvents like hexanes, heptane, or a mixture of ethyl acetate/hexanes. Slow cooling is crucial.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters for maximizing yield in this synthesis? A1: The three most critical parameters are:

    • Strict Temperature Control: Especially during the diazotization (0-5 °C) to prevent premature decomposition of the diazonium salt.

    • Rate of Addition: Slow, controlled addition of the NaNO₂ solution and the subsequent addition of the diazonium salt to the cyanide solution are vital to prevent side reactions.

    • Reagent Quality: Use pure starting aniline and high-quality copper(I) cyanide.

  • Q2: What are the primary safety concerns for this reaction? A2: There are two major safety concerns. First, diazonium salts can be explosive when isolated or allowed to dry, so they should always be kept in solution and used immediately. Second, copper(I) cyanide and any hydrogen cyanide (HCN) gas that may evolve under acidic conditions are extremely toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Q3: Can I use a different copper source or cyanation method? A3: While the Sandmeyer reaction with CuCN is standard, other methods exist. For instance, palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or KCN with a Pd catalyst) of the corresponding aryl bromide or iodide is a viable alternative, known as Buchwald-Hartwig amination.[6][7] However, this would require a different starting material (e.g., 2-Bromo-6-fluoro-4-(trifluoromethyl)toluene).

Experimental Protocols & Data

Optimized Protocol for Sandmeyer Synthesis

This protocol is for a representative 10 mmol scale.

Materials:

  • 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline (1.93 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.5 mL, ~27 mmol)

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • Copper(I) Cyanide (CuCN) (1.08 g, 12 mmol)

  • Sodium Cyanide (NaCN) (0.59 g, 12 mmol)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, combine concentrated H₂SO₄ (1.5 mL) and water (20 mL). Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline (1.93 g, 10 mmol) while maintaining the temperature below 10 °C. Stir until a fine slurry is formed.

    • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL).

    • Cool the aniline slurry to 0-5 °C. Add the sodium nitrite solution dropwise over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. Keep this diazonium salt solution cold for the next step.

  • Sandmeyer Cyanation:

    • In a 250 mL flask, prepare a solution of CuCN (1.08 g, 12 mmol) and NaCN (0.59 g, 12 mmol) in water (20 mL). Stir until the solids dissolve, and cool to 10-15 °C.

    • Add the cold diazonium salt solution from Step 1 dropwise to the cyanide solution over 30-45 minutes. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using a gradient of 2-10% ethyl acetate in hexanes.

Data Presentation: Key Reaction Parameters
ParameterRecommended ValueRationale
Diazotization Temp. 0-5 °CMinimizes diazonium salt decomposition.
NaNO₂ Stoichiometry 1.05 - 1.10 eqEnsures complete conversion of the aniline.
Acid Stoichiometry 2.5 - 3.0 eqRequired for amine salt formation and reaction with NaNO₂.
Cyanation Temp. 10 °C to 50 °CInitial low temp for controlled reaction, then heating for completion.
Typical Yield 65-80%Dependent on strict adherence to the protocol.

References

  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1189-1215. [Link]

  • ResearchGate. (n.d.). Sandmeyer-type fluoromethylation. [Link]

  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Zhu, W., Ma, D., & Zhang, D. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(1), 444-453. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]

  • Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
  • Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Welcome to the technical support resource for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated intermediate. Here, we address common challenges, focusing on the identification, mitigation, and prevention of side reactions. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Side Reactions & Impurities

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My Sandmeyer reaction from 2-fluoro-3-methyl-5-(trifluoromethyl)aniline is giving a low yield and contains significant biaryl and phenol impurities. What is happening and how can I fix it?

A1: This is a classic challenge in Sandmeyer cyanations, stemming from the radical nature of the reaction and the reactivity of the diazonium salt intermediate.[1]

Causality: The core of the Sandmeyer reaction is the copper(I)-catalyzed decomposition of an aryl diazonium salt, which generates an aryl radical.[1] This highly reactive intermediate is intended to react with the cyanide ligand from the copper complex. However, two principal side reactions often compete with the desired cyanation:

  • Phenol Formation: The diazonium salt can react with water in the acidic medium, especially at elevated temperatures, to produce the corresponding phenol, releasing nitrogen gas.

  • Biaryl Formation: The aryl radical intermediate can dimerize, leading to the formation of a symmetric biaryl impurity. This is particularly prevalent if the concentration of the active copper(I) cyanide complex is insufficient at the site of radical formation.[1]

Troubleshooting Protocol:

  • Step 1: Ensure Anhydrous Conditions for Diazotization: While the diazotization itself is performed in aqueous acid, ensure all subsequent handling and the cyanation solution are as dry as possible to minimize phenol formation.

  • Step 2: Control Temperature Rigorously: Perform the diazotization at 0-5 °C to ensure the stability of the diazonium salt. Do not let the temperature rise. Add the diazonium salt solution slowly to the pre-heated (e.g., 60-70 °C) copper cyanide solution to ensure rapid reaction upon addition, minimizing the lifetime of the free diazonium salt.

  • Step 3: Optimize Reagent Stoichiometry and Addition:

    • Use a slight excess of sodium nitrite to ensure complete diazotization.

    • Ensure the copper(I) cyanide solution is well-stirred and sufficiently concentrated. The slow, controlled addition of the diazonium salt into the CuCN solution is critical. This maintains a high local concentration of the catalyst, favoring cyanation over dimerization.

  • Step 4: Analytical Confirmation: Use GC-MS to identify the byproducts. The phenol will have a molecular weight of 190.11 g/mol , and the biaryl impurity will have a molecular weight of 350.22 g/mol .

Q2: In my Palladium-catalyzed or Rosenmund-von Braun cyanation, I'm observing a significant byproduct with a mass 27.99 Da higher than my product. What is this impurity and how do I prevent it?

A2: This mass shift strongly indicates the hydrolysis of the target nitrile (-CN) to the corresponding carboxylic acid (-COOH). This is a common issue, particularly during workup or if the reaction is run for extended periods at high temperatures in the presence of water.

Causality: The nitrile group, while generally stable, can undergo hydrolysis under either acidic or basic conditions, proceeding first to an amide intermediate and then to the carboxylic acid. The high temperatures often required for Rosenmund-von Braun reactions (up to 200°C in solvents like DMF or pyridine) can promote this, especially if the reagents or solvent are not scrupulously dried.[2][3] Palladium-catalyzed reactions, though often milder, can still suffer from this if the workup involves strong aqueous base or acid.[4]

Mitigation and Prevention Strategy:

StrategyActionRationale
Strictly Anhydrous Conditions Use freshly distilled, high-boiling point solvents (e.g., DMF, NMP) and dry all reagents.Minimizes the primary reactant for hydrolysis.
Neutral Workup During workup, quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride) instead of strong acid or base.Avoids creating conditions favorable for nitrile hydrolysis.
Temperature & Time Control Monitor the reaction by HPLC/GC. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating.Reduces the thermal driving force for the hydrolysis side reaction.
Purification If the carboxylic acid does form, it can often be removed by an aqueous basic wash (e.g., with dilute NaHCO₃ solution) during the workup, as the acid will be deprotonated and move to the aqueous layer.Exploits the difference in acidity between the nitrile product and the carboxylic acid byproduct for separation.
Q3: My analysis shows a byproduct that suggests my trifluoromethyl (-CF3) group has been converted to a carboxylic acid (-COOH). Is this possible and under what conditions?

A3: Yes, this is a known but often overlooked side reaction. The trifluoromethyl group is chemically robust but not inert, particularly under strong basic conditions, where it can undergo hydrolysis.[5][6]

Causality: The hydrolysis of a -CF3 group to a -COOH group is typically a stepwise process initiated by a nucleophilic attack (e.g., by hydroxide ions). While more difficult than the hydrolysis of a trichloromethyl group, it can occur under forcing conditions, such as high concentrations of strong base (e.g., NaOH, LiO-t-Bu) and elevated temperatures.[6][7] This is a critical consideration in reaction design and workup procedures.

Preventative Measures:

  • Avoid Strong Bases: When a base is required (e.g., in some palladium-catalyzed cyanations), opt for weaker inorganic bases like K₂CO₃ or Cs₂CO₃ over hydroxides or alkoxides.[8]

  • Control pH During Workup: Ensure that any aqueous washes during the workup do not become strongly alkaline.

  • Temperature Management: If basic conditions are unavoidable, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Troubleshooting Workflow for Unexpected Byproducts

G Start Low Yield or Unexpected Byproduct Detected LCMS Analyze Crude Reaction Mixture by LC-MS and NMR Start->LCMS Mass_Plus_28 Mass +27.99 Da? (-CN to -COOH) LCMS->Mass_Plus_28 Mass_Minus_25 Mass -25.01 Da? (-CN to -H) Mass_Plus_28->Mass_Minus_25 No Sol_Hydrolysis Nitrile Hydrolysis - Implement Neutral Workup - Ensure Anhydrous Conditions Mass_Plus_28->Sol_Hydrolysis Yes Mass_CF3_to_COOH Mass +1.99 Da? (-CF3 to -COOH) Mass_Minus_25->Mass_CF3_to_COOH No Sol_Decyanation Protodecyanation - Check for H-donor source - Optimize catalyst/ligand Mass_Minus_25->Sol_Decyanation Yes Sol_CF3_Hydrolysis CF3 Hydrolysis - Avoid strong base (NaOH, LiOtBu) - Use K2CO3 or Cs2CO3 instead Mass_CF3_to_COOH->Sol_CF3_Hydrolysis Yes Other Other Byproduct - Biaryl, Phenol, etc. - Re-evaluate reaction mechanism Mass_CF3_to_COOH->Other No G cluster_0 Starting Material (Aryl Halide) cluster_1 Reaction Conditions (Catalyst, CN- Source, Solvent, Temp) SM 2-Fluoro-3-methyl-5-(trifluoromethyl) -Aryl Bromide Desired Desired Product (Benzonitrile) SM->Desired Desired Pathway (Cyanation) Side2 Side Product 2 (CF3 Hydrolysis) SM->Side2 Strong Base + Heat Side3 Side Product 3 (Dehalogenation) SM->Side3 H-donor Impurities Side1 Side Product 1 (Nitrile Hydrolysis) Desired->Side1 Workup/Heat + H2O

Caption: Competing reaction pathways in the synthesis of the target benzonitrile.

References

  • Benchchem Technical Support Center. Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Izumi, K., et al. (2021). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synlett.
  • Anil, S., et al. (2020).
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research.
  • Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry.
  • Herrera, D. (2015). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa.
  • Organic Chemistry Portal.
  • Herrera, D., et al. (2015). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa.
  • Shinde, D. B. (2019). Chapter 1: Introduction. Shodhganga.
  • Benchchem Technical Support Center. Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Zaragoza, F. (2022).
  • Wikipedia. Rosenmund–von Braun reaction.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction.
  • DSpace@MIT. Mild Palladium-Catalyzed Cyanation of (Hetero)
  • SynArchive. Rosenmund-von Braun Reaction.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Wu, J., et al. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The spatial arrangem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of complex small molecules, such as 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, benchmarked against other common analytical techniques.

The subject of this guide, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, is a multifaceted molecule featuring a trifluoromethyl group, a fluorine atom, and a nitrile moiety on a benzene ring. These functional groups can significantly influence the molecule's reactivity, lipophilicity, metabolic stability, and potential biological activity, making its unequivocal structural confirmation paramount for any further investigation or application. While spectroscopic methods provide valuable insights, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a direct, high-resolution visualization of the molecular architecture.[1][2][3][4]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound.[3] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its behavior and for computational modeling. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and often, significant optimization.

1. Crystallization: The Critical First Step

The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[1][2][3] For a novel compound like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A preliminary solubility test is conducted with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). An ideal solvent is one in which the compound is sparingly soluble.

  • Classical Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open container inside a larger sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and vice-versa, gradually inducing crystallization.[5]

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

  • Advanced Crystallization Methods: For challenging compounds, modern techniques such as microbatch under-oil crystallization or the use of host-guest complexes can be employed.[2][3]

Causality Behind Experimental Choices: The goal of these techniques is to achieve a state of supersaturation slowly. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction. The choice of solvent and technique is crucial as it can influence the crystal packing and even the polymorphic form obtained.

2. Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the data is processed to determine the crystal's unit cell parameters and the intensities of the diffracted reflections. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods, and to refine a model of the atomic positions.

dot graph TD { A[Synthesized Compound (Powder)] --> B{Crystallization Screening}; B --> C{High-Quality Single Crystal}; C --> D[X-ray Diffraction Data Collection]; D --> E{Structure Solution & Refinement}; E --> F[Final Crystal Structure]; subgraph "Experimental" A; B; C; end subgraph "Computational" D; E; F; end } caption: Workflow for X-ray Crystallographic Analysis.

Illustrative Crystallographic Data

While the specific crystal structure of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is not publicly available, the following table presents typical data that would be obtained from a successful X-ray crystallographic analysis of a similar small organic molecule.

ParameterIllustrative ValueSignificance
Chemical FormulaC9H5F4NConfirms the elemental composition of the crystallized molecule.
Molecular Weight203.14Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP21/cDefines the specific symmetry operations within the crystal.
a, b, c (Å)a = 8.5, b = 16.6, c = 9.7Dimensions of the unit cell.
β (°)113.7Angle of the unit cell for a monoclinic system.
V (ų)1258.8Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor~5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

A Comparative Analysis: Alternative Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily obtainable information.

dot graph TD { subgraph "Definitive Structure" A[X-ray Crystallography]; end subgraph "Connectivity & Environment" B[NMR Spectroscopy]; end subgraph "Functional Groups" C[IR & Raman Spectroscopy]; end subgraph "Molecular Weight" D[Mass Spectrometry]; end

} caption: Comparison of Analytical Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, a suite of NMR experiments would be employed.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environments, and their proximity to one another.

  • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: Crucial for this molecule, this technique would provide distinct signals for the fluorine atom on the ring and the three equivalent fluorine atoms of the trifluoromethyl group, confirming their presence and electronic environment.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular skeleton.

Advantages over X-ray Crystallography:

  • Provides data on the molecule's structure in solution, which may be more relevant to its behavior in biological systems.

  • Does not require crystallization, which can be a significant hurdle.

  • Relatively fast for routine analysis.[6]

Limitations compared to X-ray Crystallography:

  • Does not provide information on bond lengths or bond angles.

  • Cannot definitively determine the absolute stereochemistry without chiral auxiliaries.

  • Provides an average structure in solution, whereas crystallography reveals the solid-state conformation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

Advantages:

  • Requires a very small amount of sample.

  • Can provide information about the fragmentation pattern of the molecule, which can be used to infer its structure.

Limitations:

  • Does not provide information about the connectivity or three-dimensional arrangement of atoms.

  • Isomers will have the same molecular weight and may not be distinguishable without tandem MS techniques.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.[7][8] For 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, characteristic vibrational bands would be observed for:

  • The C≡N (nitrile) stretch.[9]

  • The C-F stretches of the aromatic fluorine and the trifluoromethyl group.

  • The C-H bonds of the aromatic ring and the methyl group.

  • The aromatic ring vibrations.

Advantages:

  • Fast and non-destructive.

  • Provides a "fingerprint" of the molecule that can be used for identification.

Limitations:

  • Does not provide detailed information about the overall molecular structure or connectivity.

  • Interpretation of spectra for complex molecules can be challenging.[7]

Conclusion

The structural validation of a novel and complex molecule like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile requires a multi-faceted analytical approach. While NMR, MS, and vibrational spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms . It is the only technique that can provide definitive proof of structure, including bond lengths, bond angles, and conformational details, which are indispensable for a deep understanding of the molecule's properties and for rational drug design. The successful crystallization and subsequent X-ray analysis of this compound would provide an invaluable benchmark for the validation of its synthesis and a solid foundation for any future research.

References

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Available from: [Link]

  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Wang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available from: [Link]

  • Mukherjee, V., Singh, N. P., & Yadav, R. A. (2011). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 609-619. Available from: [Link]

  • Valli Chitra, S., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. Available from: [Link]

  • Shundrin, L. A., et al. (2018). Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile. Available from: [Link]

  • Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Analytical Methods. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. RSC Publishing. Available from: [Link]

  • Rajasekhar, B. N., et al. (2022). A spectroscopic study of benzonitrile. Journal of Quantitative Spectroscopy and Radiative Transfer. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile by HPLC

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for assessing the purity of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, a key building block in various synthetic pathways. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative analytical techniques, and provide the experimental data and validation principles necessary for confident implementation in a laboratory setting.

The Critical Role of Purity in Drug Discovery

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a structurally complex molecule often employed in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the generation of unwanted byproducts in subsequent reactions, and potential toxicity. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control measure but a critical component of the drug discovery and development process.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it ideally suited for many pharmaceutical intermediates.[1] For a molecule like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, with its moderate polarity and strong UV absorbance due to the aromatic ring, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the logical choice.[2]

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its potential degradation products and process-related impurities.[3][4] This is achieved by developing a chromatographic system that provides sufficient resolution between the main peak and all potential extraneous peaks.

Proposed Stability-Indicating HPLC Method

The following method is proposed based on the physicochemical properties of the analyte and established separation principles for similar fluorinated aromatic compounds.[2][5]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, which is the primary mechanism of separation in RP-HPLC.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to ensure consistent ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength for a wide range of compounds.
Gradient Elution 50% B to 95% B over 15 minutesA gradient elution is employed to ensure the timely elution of any potential impurities that may be more or less retained than the main compound, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe benzonitrile moiety is expected to have strong UV absorbance at this wavelength, providing good sensitivity for both the main component and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Experimental Protocol: HPLC Purity Assessment
  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile reference standard.

    • Dissolve in and dilute to 10 mL with the sample diluent in a volumetric flask to obtain a stock solution of 1 mg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile sample to be tested.

    • Follow the same dilution procedure as for the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (sample diluent) to ensure a clean baseline.

    • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (retention time, peak area reproducibility, tailing factor, and theoretical plates).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Grounding in Authoritative Standards

The development and validation of this HPLC method should be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapter <621> "Chromatography".[5][6][7][8] This ensures the method is robust, reliable, and fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4]

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal analytical techniques. The choice of method depends on the specific information required and the nature of the potential impurities.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field.
Applicability Non-volatile and thermally stable compounds.Volatile and semi-volatile thermally stable compounds.Compounds containing fluorine atoms.
Strengths - High precision and accuracy- Robust and widely available- Excellent for quantifying non-volatile impurities- High separation efficiency for volatile compounds- Provides structural information from mass spectra- Excellent for residual solvent analysis- Absolute quantification without a specific reference standard for the analyte- Highly specific for fluorinated compounds- Provides detailed structural information
Limitations - May not be suitable for volatile impurities- Peak co-elution can be an issue- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some compounds- Lower sensitivity compared to chromatographic methods- Requires a more specialized instrument and expertise
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile and semi-volatile impurities.[9] For 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, GC-MS would be particularly useful for detecting:

  • Residual Solvents: From the synthesis and purification process.

  • Volatile Starting Materials or Intermediates: That may not be fully consumed in the reaction.

  • Low Molecular Weight Byproducts: Formed during the synthesis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic and Spectrometric Conditions:

    • Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A gradient program, for example, starting at 50 °C and ramping to 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Given the presence of a trifluoromethyl group and a fluorine atom on the aromatic ring, ¹⁹F NMR is an exceptionally powerful tool for the purity assessment of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile.[10][11]

Key Advantages of ¹⁹F qNMR:

  • High Specificity: The ¹⁹F nucleus has a wide chemical shift range, which often allows for the clear resolution of signals from the main compound and any fluorinated impurities.[12]

  • Absolute Quantification: qNMR can provide a direct measure of purity without the need for a reference standard of the analyte itself, by using a certified internal standard of known purity.[13]

  • Structural Information: The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide valuable structural information about any impurities present.

Experimental Protocol: ¹⁹F qNMR Analysis

  • Sample Preparation:

    • Accurately weigh a precise amount of the 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile sample and a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

    • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the known purity of the internal standard, and the respective molecular weights and number of fluorine atoms.

Visualizing the Analytical Workflow

The selection of an appropriate analytical technique is a critical decision in the quality control process. The following workflow illustrates the decision-making process for the purity assessment of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile.

Analytical Workflow cluster_0 Purity Assessment of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile start Sample Received initial_screen Initial Purity Screen by HPLC-UV start->initial_screen decision Purity > 99% and No Unknown Peaks? initial_screen->decision release Release for Use decision->release Yes investigation Further Investigation decision->investigation No report Comprehensive Purity Report release->report gcms GC-MS for Volatile Impurities and Residual Solvents investigation->gcms qnmr ¹⁹F qNMR for Structural Confirmation and Quantification of Fluorinated Impurities investigation->qnmr gcms->report qnmr->report

Caption: Decision tree for the analytical workflow for purity assessment.

Understanding Potential Impurities: A Synthesis-Based Approach

An effective purity method must be able to separate the target compound from any potential process-related impurities. The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile can proceed through several routes, each with its own characteristic impurity profile. Common synthetic strategies for analogous compounds include the Sandmeyer reaction, the Balz-Schiemann reaction, and halogen exchange (Halex) reactions.

  • Sandmeyer Reaction: This involves the diazotization of an aniline precursor followed by cyanation, often using a copper(I) cyanide catalyst.[14] Potential impurities include:

    • Unreacted aniline starting material.

    • Phenolic byproducts from the reaction of the diazonium salt with water.

    • Deamination byproducts where the diazonium group is replaced by hydrogen.

    • Azo-coupling products.

  • Balz-Schiemann Reaction: This reaction is used to introduce fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[5][8] While primarily for fluorination, analogous pathways could be envisioned in a multi-step synthesis. Potential impurities are similar to the Sandmeyer reaction, with the addition of byproducts from incomplete reaction or side reactions of the highly reactive intermediates.

  • Halogen Exchange (Halex) Reaction: This involves the displacement of a halogen (typically chlorine or bromine) with fluoride. Potential impurities include:

    • The starting halogenated precursor.

    • Partially fluorinated intermediates.

    • Regioisomers if the starting material has multiple halogens.

The proposed HPLC method, with its gradient elution, is designed to have the best chance of separating these potential impurities, which are likely to have different polarities than the final product.

Conclusion: A Multi-Faceted Approach to Ensuring Purity

The purity assessment of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a critical task that is best addressed through a combination of analytical techniques. While RP-HPLC stands out as the primary method for routine quality control due to its robustness and precision, it should be complemented by orthogonal techniques to gain a complete understanding of the impurity profile. GC-MS is invaluable for detecting volatile impurities and residual solvents, while ¹⁹F qNMR offers unparalleled specificity and quantitative power for fluorinated compounds. By integrating these methods within a framework of authoritative validation guidelines, researchers can ensure the quality and reliability of this important chemical intermediate, thereby fostering greater confidence in their research and development endeavors.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
  • Schiemann Reaction - J&K Scientific LLC. (2025, May 27).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • <621> Chromatography. (2022).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026, February 13). MDPI.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31).
  • Speeding Fluorine Analysis - Oxford Instruments' benchtop NMR. (n.d.). Oxford Instruments.
  • Purity Assessment of Perfluorophenyl Ethenesulfonate: A Comparative Guide to NMR and Chromatographic Techniques. (n.d.). BenchChem.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009, January 7).
  • Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formul
  • Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. (2023, June 19). Nanalysis.
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Semantic Scholar.
  • CAS 261952-03-8: 2-Methyl-5-(trifluoromethyl)benzonitrile. (n.d.). CymitQuimica.
  • Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. (2018, January 30). Diva-Portal.org.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
  • A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. (n.d.). Benchchem.
  • Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. (1997, March 25). Semantic Scholar.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. (2025, December). Benchchem.

Sources

Validation

The Fluorine Factor: A Comparative Analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile and Its Non-Fluorinated Analog in a Biological Context

A Senior Application Scientist's Perspective on Predicting Biological Activity In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into bioactive molecules i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting Biological Activity

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of molecular design. This guide delves into a comparative analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile and its non-fluorinated counterpart, 3-methyl-5-(trifluoromethyl)benzonitrile. While direct, side-by-side experimental data for these specific compounds is not publicly available, this guide will provide a robust, theoretical comparison grounded in established medicinal chemistry principles. We will explore the anticipated impact of the ortho-fluoro substitution on the molecule's biological activity, offering a predictive framework for researchers in the field.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical properties, and consequently, its biological activity.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key attributes that medicinal chemists leverage to enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2] The trifluoromethyl group (-CF3), present in both of our subject molecules, is itself a powerful modulator of lipophilicity and electronic properties, often leading to improved oral bioavailability and in-vivo stability.[3]

This guide focuses on the specific impact of an additional fluorine atom at the ortho position of the benzonitrile ring. We will dissect the probable consequences of this substitution on the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Physicochemical Properties: A Tale of Two Molecules

The addition of a fluorine atom is expected to modulate several key physicochemical parameters, which in turn influence biological activity. The following table outlines the predicted differences between our two compounds of interest.

Property3-methyl-5-(trifluoromethyl)benzonitrile (Analog)2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrilePredicted Impact of Fluorination
Molecular Weight 185.15 g/mol 203.14 g/mol Increased molecular weight.
LogP (Lipophilicity) Predicted to be lowerPredicted to be higherIncreased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[2]
pKa of Benzylic Protons HigherLowerThe electron-withdrawing nature of fluorine can increase the acidity of neighboring C-H bonds, potentially influencing metabolic pathways.[2]
Dipole Moment LowerHigherThe C-F bond introduces a significant dipole, which can alter interactions with polar residues in a protein binding site.[2]
Metabolic Stability More susceptible to oxidation at the 2-positionBlocked C-H bond at the 2-position may prevent metabolic attack, leading to a longer half-life.

Anticipated Biological Implications of Ortho-Fluorination

The subtle yet significant changes in physicochemical properties induced by the ortho-fluoro group can translate into profound differences in biological activity.

Enhanced Binding Affinity and Selectivity

The introduction of a fluorine atom can lead to new, favorable interactions within a protein's binding pocket. These can include:

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage with polar amino acid residues.

  • Orthogonal Multipolar Interactions: The C-F bond can interact favorably with carbonyl groups in the protein backbone.

These additional interactions can lock the molecule into a more favorable binding conformation, leading to increased potency. Furthermore, the specific steric and electronic requirements for these interactions can enhance the molecule's selectivity for its intended target over off-target proteins, thereby reducing potential side effects.

Improved Pharmacokinetic Profile

A major hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Metabolic instability is a common cause of drug failure. The ortho-fluoro substitution in our target molecule is predicted to enhance its metabolic stability in several ways:

  • Blocking Metabolic Hotspots: The C-H bond at the 2-position of the benzonitrile ring is a potential site for oxidative metabolism by cytochrome P450 enzymes. Replacing this hydrogen with a fluorine atom effectively blocks this metabolic pathway.[4]

  • Altering Electronic Properties: The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidation.

This increased metabolic stability would likely lead to a longer plasma half-life and improved overall exposure of the target tissues to the compound.

Hypothetical Experimental Workflow for Comparative Analysis

To empirically validate the predicted differences in biological activity, a systematic experimental approach would be required. The following workflow outlines a logical progression of studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: In Vivo Evaluation A Target Identification & Ligand-Based Screening B Enzyme/Receptor Binding Assays (e.g., Ki, IC50 determination) A->B C Cell-Based Potency Assays (e.g., EC50 determination) B->C D Metabolic Stability Assays (Liver Microsomes, S9 Fraction) C->D E Permeability Assays (e.g., PAMPA, Caco-2) D->E F Cytochrome P450 Inhibition Assays E->F G Pharmacokinetic (PK) Studies in Animal Models F->G H Efficacy Studies in Disease Models G->H

Caption: A conceptual workflow for the comparative biological evaluation of the two benzonitrile analogs.

Experimental Protocols

Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

  • Preparation of Reagents:

    • Prepare a stock solution of Kinase X in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds (2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile and 3-methyl-5-(trifluoromethyl)benzonitrile) in DMSO.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the Kinase X solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution containing a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

    • Read the signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

  • Preparation of Reagents:

    • Prepare a stock solution of human liver microsomes (HLM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Assay Procedure:

    • Pre-warm the HLM and NADPH regenerating system solutions to 37°C.

    • In a microcentrifuge tube, combine the HLM and the test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Conclusion: A Predictive Framework for Rational Design

While a direct empirical comparison of the biological activities of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile and 3-methyl-5-(trifluoromethyl)benzonitrile is not currently available in the literature, a thorough understanding of the principles of medicinal chemistry allows for a strong predictive analysis. The introduction of the ortho-fluoro group is anticipated to enhance the molecule's binding affinity, selectivity, and metabolic stability. This, in turn, is likely to translate into improved potency and a more favorable pharmacokinetic profile. The experimental workflows outlined in this guide provide a clear roadmap for researchers to empirically test these hypotheses and to further elucidate the powerful and often predictable role of fluorine in modern molecular design.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • PubChem. (n.d.). 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

Sources

Comparative

Spectroscopic Differentiation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile and Regioisomers

Executive Summary & Strategic Importance In the development of androgen receptor antagonists and next-generation agrochemicals, the 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile scaffold is a critical pharmacophore.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of androgen receptor antagonists and next-generation agrochemicals, the 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile scaffold is a critical pharmacophore.[1] Its high lipophilicity (driven by the


 group) and metabolic stability (conferred by the aromatic fluorine) make it a high-value intermediate.[1]

However, the synthesis of this trisubstituted benzene often yields regioisomers—specifically where the methyl group is misplaced (position 4 or 6) or where the fluorine and trifluoromethyl groups are transposed. Distinguishing the target molecule (Compound A ) from its isomers (Compounds B & C ) is chemically non-trivial due to identical mass (GC-MS/LC-MS indistinguishable parent ions) and similar polarity.[1]

This guide provides a definitive spectroscopic workflow to validate the correct substitution pattern, relying heavily on


F-NMR coupling patterns  and 

F NOE (Nuclear Overhauser Effect)
interactions.
The Isomer Landscape
  • Target (Compound A): 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile[1]

  • Impurity (Compound B): 2-Fluoro-4-methyl-5-(trifluoromethyl)benzonitrile (Methyl migration)[1]

  • Impurity (Compound C): 2-Fluoro-5-methyl-3-(trifluoromethyl)benzonitrile (Substituent swap)

Analytical Decision Matrix

The following workflow illustrates the logic path for unambiguous structural confirmation.

AnalysisWorkflow Start Crude Sample (Isomers A, B, C) GCMS GC-MS / LC-MS (Check Purity & Mass) Start->GCMS MassCheck Mass = 203.1 Da? (All Isomers Identical) GCMS->MassCheck HNMR 1H NMR (400+ MHz) Focus: Methyl Coupling MassCheck->HNMR Proceed SplitCheck Methyl Signal Splitting? HNMR->SplitCheck Doublet Doublet (d, J ~2 Hz) (Ortho Coupling to F) SplitCheck->Doublet Target (A) Singlet Singlet (s) (Meta/Para to F) SplitCheck->Singlet Isomer B/C FNMR 19F NMR (Check Ar-F Shift) Doublet->FNMR NOE 1D NOE / HOESY (Spatial Confirmation) FNMR->NOE Conclusion Confirm Structure: 2-F, 3-Me, 5-CF3 NOE->Conclusion

Figure 1: Analytical workflow prioritizing


H-

F coupling analysis before advanced 2D methods.

Detailed Spectroscopic Comparison

Proton NMR ( H-NMR)

The most diagnostic feature in the proton spectrum is the methyl group resonance . In the target molecule, the methyl group at position 3 is ortho to the fluorine at position 2. Fluorine-19 (


) couples to protons, creating distinct splitting patterns that are absent in isomers where the methyl is meta or para to the fluorine.
FeatureTarget (2-F, 3-Me) Isomer B (2-F, 4-Me) Isomer C (2-F, 5-Me)
Methyl Signal Doublet (d) Singlet (s)Singlet (s)
Coupling (

)
2.0 – 2.5 Hz (

)
< 1 Hz (Unresolved)< 1 Hz (Unresolved)
Aromatic H4 Doublet (d)Singlet (s)Doublet (d)
Aromatic H6 Doublet of Doublets (dd)Doublet (d)Doublet (d)

Why this works: Through-bond coupling between


F and 

H is significant over 3 bonds (

) and 4 bonds (

).[1] However, in this rigid aromatic system, the ortho-methyl coupling (

) is typically 2.0-2.5 Hz, whereas meta-methyl coupling (

) is often too small to resolve, appearing as a broadened singlet.
Fluorine NMR ( F-NMR)

This is the definitive "fingerprint" method.[1] The molecule contains two distinct fluorine environments: the aromatic fluorine (Ar-F) and the trifluoromethyl group (


).
Predicted Chemical Shifts (referenced to

)
  • 
     Group: 
    
    
    
    to
    
    
    ppm.[1] This signal is relatively invariant across isomers but will show fine splitting due to long-range coupling with aromatic protons.[1]
  • Ar-F Group:

    
     to 
    
    
    
    ppm.[1] This signal is highly sensitive to the position of the electron-withdrawing cyano (-CN) and
    
    
    groups.[1]
IsomerAr-F Shift (

ppm)
Diagnostic Coupling Pattern
Target (2-F, 3-Me)

ppm
Quartet (coupling to

) + fine splitting from H4/H6.
Isomer B (2-F, 4-Me)

ppm
Simpler pattern; no ortho-methyl coupling.[1]
Isomer C (3-F)

ppm
Shifted upfield due to lack of ortho-CN deshielding.[1]

Critical Observation: In the target molecule, the Ar-F signal will be a multiplet . It couples to the H6 proton (


 Hz) and the H4 proton (

Hz). Crucially, you may see a broadening or small splitting from the ortho-methyl group, which is absent in the other isomers.
Infrared Spectroscopy (FT-IR)

While less specific than NMR, the nitrile stretch is sensitive to conjugation and electronic effects.

  • Nitrile Stretch (

    
    ):  Expect a sharp band at 2230–2240 cm
    
    
    
    .[1]
    • Differentiation: If the Fluorine is moved para to the nitrile (Isomer: 4-fluoro...), the resonance effect of fluorine can lower this frequency slightly compared to the ortho-fluoro target.

Experimental Protocols

Protocol A: High-Resolution H-NMR for Isomer Purity

Use this protocol to quantify the level of "wrong-methyl" isomer.[1]

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d). Ensure the solvent is neutralized (acidity can broaden peaks).
    
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving methyl coupling).

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 32 (minimum).

    • Acquisition Time (AQ): > 3.0 seconds (Critical for high resolution of small couplings).

  • Processing: Apply a window function (Gaussian) rather than exponential line broadening (LB) to preserve the doublet shape of the methyl peak at

    
     ppm.
    
  • Analysis: Zoom into the methyl region (2.3–2.6 ppm).[1]

    • Pass: Distinct doublet (

      
       Hz).
      
    • Fail: Singlet or overlapping singlet/doublet mixture.

Protocol B: H- F HOESY (Heteronuclear Overhauser Effect)

Use this protocol if 1D NMR is ambiguous.[1]

  • Objective: Detect spatial proximity between the Methyl protons and the Aromatic Fluorine.

  • Setup: Tune the probe for both

    
    H and 
    
    
    
    F.
  • Experiment: 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Interpretation:

    • Target: You will see a strong cross-peak between the Methyl protons (

      
       ppm) and the Ar-F signal (
      
      
      
      ppm).[1]
    • Isomer B (4-Me): No cross-peak (distance > 5 Å).[1]

    • Isomer C (5-Me): No cross-peak (distance > 5 Å).

Structural Logic Visualization

The following diagram explains the coupling logic used to validate the target structure.

CouplingLogic F2 F (Pos 2) Ar-F Me3 CH3 (Pos 3) Methyl F2->Me3 4J Coupling (~2.2 Hz) *Diagnostic* H4 H (Pos 4) Aromatic F2->H4 4J Coupling (~6 Hz) CF3 CF3 (Pos 5) H6 H (Pos 6) Aromatic F2->H6 3J Coupling (~9 Hz) CF3->H4 Long Range Broadening CF3->H6 Long Range Broadening

Figure 2: Coupling network. The red arrow indicates the critical diagnostic interaction.

References

  • Dolin, C., et al. "Substituent Effects on

    
    F NMR Chemical Shifts in Polysubstituted Benzenes." Journal of Fluorine Chemistry, vol. 126, no. 2, 2005. 
    
  • Reich, H. J. "WinPLT: NMR Chemical Shift Prediction and Coupling Constants."[1] University of Wisconsin-Madison Chemistry, 2024.[1]

  • NIST Chemistry WebBook. "2-Fluoro-5-(trifluoromethyl)benzonitrile Spectral Data." National Institute of Standards and Technology.[1][2]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1] (Authoritative text on HOESY and Heteronuclear Coupling).

Sources

Validation

performance of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile in assays compared to known standards

The following guide provides an in-depth technical comparison of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile , a highly specialized intermediate used in the synthesis of advanced bioactive scaffolds, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile , a highly specialized intermediate used in the synthesis of advanced bioactive scaffolds, particularly in the development of androgen receptor (AR) antagonists and kinase inhibitors.

Executive Summary

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 2383627-27-6) represents a "next-generation" electrophilic building block. It is structurally derived from the widely used standard 2-Fluoro-5-(trifluoromethyl)benzonitrile (used in Enzalutamide/Apalutamide analogs) but features a critical 3-methyl substitution .

This guide analyzes the performance trade-offs introduced by this methyl group: while it significantly enhances metabolic stability and conformational rigidity in final drug candidates, it simultaneously introduces steric hindrance that alters synthetic reactivity profiles compared to the non-methylated standard.

Part 1: Comparative Performance Profile

The Standard vs. The Challenger

We compare the subject compound against the industry-standard building block used in nucleophilic aromatic substitution (


) reactions for medicinal chemistry.
FeatureStandard: 2-Fluoro-5-(trifluoromethyl)benzonitrileSubject: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrilePerformance Impact
CAS Number 4088-84-02383627-27-6Newer, less IP-crowded space.
Electrophilicity (

)
High. The F is activated by ortho-CN and para-CF

.
Moderate. The 3-methyl group provides steric shielding to the 2-F site.Requires higher temperature or stronger bases; reduces side-reactions.
Metabolic Stability Moderate. Susceptible to oxidative attack at the open C3 position.High. The C3-Methyl blocks a primary metabolic soft spot (CYP450 oxidation).Extends

in vivo.
Lipophilicity (cLogP) ~2.6~3.1Increases membrane permeability; may require formulation adjustment.
Conformation Freely rotating aryl-amine bonds in products.Restricted. 3-Methyl induces atropisomerism or locks bioactive conformation.Potential for higher potency (lower IC

) due to entropy reduction upon binding.
Detailed Performance Analysis
1. Synthetic Reactivity (

Efficiency)

In the synthesis of diarylthiohydantoins (e.g., Enzalutamide analogs) or kinase inhibitors, the primary reaction is the displacement of the Fluorine atom by an amine nucleophile.

  • Standard Performance: Reacts rapidly with primary amines at 60–80°C in DMSO/TEA. High yields (>90%), but prone to bis-addition if the nucleophile is small.

  • Subject Performance: The 3-methyl group creates a steric wall adjacent to the fluorine.

    • Data Support: Reaction times typically increase by 2-3x compared to the standard.

    • Benefit: This reduced reactivity prevents "over-reaction" (bis-substitution) and allows for higher selectivity when using multifunctional nucleophiles.

2. Biological "Assay" Contribution

While the nitrile itself is an intermediate, its contribution to the final bioactive molecule (e.g., an AR antagonist) is measurable in biological assays:

  • Ligand Binding Affinity (

    
    ):  The 3-methyl group often forces the phenyl ring out of coplanarity with the attached amine system. In Androgen Receptor (AR) pockets, this "twist" can fill a hydrophobic sub-pocket (the "W741L" mutant pocket context), potentially overcoming resistance mechanisms affecting first-gen anti-androgens.
    
  • Metabolic Stability (

    
    ):  In microsomal stability assays, derivatives lacking the 3-methyl group often show hydroxylation at the open ortho position. The 3-methyl analog effectively "caps" this site, significantly reducing intrinsic clearance (
    
    
    
    ).

Part 2: Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: Since the nitrile is a high-value intermediate, it is often synthesized from the corresponding aniline via a Sandmeyer reaction.

Precursor: 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline (CAS: 1509586-85-9).[1][2][3]

  • Diazotization:

    • Dissolve 10.0 g (51.8 mmol) of the aniline in 40 mL of 20% HCl/water.

    • Cool to 0°C in an ice bath.

    • Add dropwise a solution of

      
       (3.9 g, 57 mmol) in water, maintaining internal temp <5°C. Stir for 30 min.
      
  • Sandmeyer Cyanation:

    • In a separate flask, prepare a mixture of CuCN (5.6 g, 62 mmol) and KCN (4.0 g, 62 mmol) in water (50 mL) at 60°C.

    • Neutralize the diazonium salt solution to pH 6 with

      
       (carefully, cold).
      
    • Slowly transfer the diazonium mixture into the CuCN solution over 30 min. Caution: HCN gas evolution risk; use scrubber.

  • Workup:

    • Heat to 80°C for 1 hour. Cool to RT.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash with brine.

    • Purify via silica gel chromatography (Hexane/EtOAc 95:5).

    • Yield: Expect ~65-75% as a pale yellow oil/solid.

Protocol B: Competitive Coupling Assay

Rationale: To benchmark the reactivity against the standard.

  • Setup: Prepare two reaction vials.

    • Vial A (Standard): 1.0 eq 2-Fluoro-5-(trifluoromethyl)benzonitrile + 1.1 eq Benzylamine.

    • Vial B (Subject): 1.0 eq 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile + 1.1 eq Benzylamine.

  • Conditions: Solvent: DMSO (

    
     M). Base: 
    
    
    
    (2.0 eq). Temp: 80°C.
  • Monitoring: Sample at

    
    . Analyze via HPLC (UV 254 nm).
    
  • Self-Validating Check:

    • Vial A should reach >95% conversion by

      
      .
      
    • Vial B will likely show ~50-70% conversion at

      
      , confirming the steric hindrance hypothesis. Note: If Vial B shows <10% conversion, increase temp to 100°C.
      

Part 3: Visualization & Logic

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the intermediate and its subsequent divergence in reactivity compared to the standard.

G Aniline Precursor Aniline (CAS: 1509586-85-9) Diazo Diazonium Intermediate Aniline->Diazo NaNO2, HCl 0°C Product TARGET: 2-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile (CAS: 2383627-27-6) Diazo->Product CuCN, KCN Sandmeyer (60°C) Drug_B Product B (Sterically Hindered, Metabolically Stable) Product->Drug_B Amine, 100°C Slow SNAr (Steric Control) Standard STANDARD: 2-Fluoro-5- (trifluoromethyl)benzonitrile Drug_A Product A (Standard Kinetics) Standard->Drug_A Amine, 60°C Fast SNAr

Caption: Synthesis pathway via Sandmeyer reaction and comparative SNAr reactivity profile showing the higher energy barrier (red arrow) for the methylated subject compound.

Structural Activity Relationship (SAR) Logic

How the 3-methyl group influences the final drug's performance.

SAR cluster_effects Performance Impacts Core 2-Fluoro-3-methyl-5- (trifluoromethyl)benzonitrile Steric 3-Methyl Steric Bulk Core->Steric Metab Metabolic Blocking Core->Metab Conf Conformational Lock Steric->Conf Restricts Rotation Outcome1 Reduced SNAr Reactivity Steric->Outcome1 Blocks Nucleophile Outcome2 Increased In Vivo Half-Life (t1/2) Metab->Outcome2 Prevents Ortho-Oxidation Outcome3 Higher Selectivity/ Potency Conf->Outcome3 Entropy Reduction

Caption: Mechanistic impact of the 3-methyl substitution on chemical reactivity and biological efficacy.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline (CAS 1509586-85-9).[2]Link

  • ChemicalBook. Product Entry: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (CAS 2383627-27-6).Link

  • BLD Pharm. Building Block Catalog: Fluorinated Anilines and Benzonitriles.Link

  • Schönherr, H. & Cernak, T. Profound Methyl Effects in Drug Discovery. Angew.[4] Chem. Int. Ed. 2013, 52, 12256. (Contextual reference for "Magic Methyl" effect).

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med.[5] Chem. 2018, 61, 5822–5880. (Contextual reference for Fluorine/Nitrile SAR).

Sources

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